molecular formula C12H12N2O B8494777 N-(7-methylquinolin-2-yl)acetamide

N-(7-methylquinolin-2-yl)acetamide

Cat. No.: B8494777
M. Wt: 200.24 g/mol
InChI Key: JKUUKPDZPKTSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Methylquinolin-2-yl)acetamide is a quinoline-derived acetamide compound characterized by a methyl substituent at the 7-position of the quinoline ring and an acetamide group at the 2-position. The methyl group at the 7-position may enhance metabolic stability, while the acetamide moiety contributes to hydrogen-bonding interactions with biological targets .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-(7-methylquinolin-2-yl)acetamide

InChI

InChI=1S/C12H12N2O/c1-8-3-4-10-5-6-12(13-9(2)15)14-11(10)7-8/h3-7H,1-2H3,(H,13,14,15)

InChI Key

JKUUKPDZPKTSTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

The biological and physicochemical properties of quinoline acetamides are highly dependent on substituent position and functional groups. Key comparisons include:

Compound Name Substituent Position/Type Molecular Weight (g/mol) LogP Key Biological Activity Metabolic Stability Reference
N-(7-Methylquinolin-2-yl)acetamide 7-methyl, 2-acetamide 200.24 ~3.15 Under investigation Likely high (methyl at 7-position)
N-(2-Methylquinolin-8-yl)acetamide 2-methyl, 8-acetamide 200.24 3.15 Anticancer (in vitro models) Moderate
N-(7-Chloroquinolin-4-yl)acetamide 7-chloro, 4-acetamide 220.67 2.98 Antiplasmodial High (chloro enhances stability)
N-(4-Methoxyphenyl)-2-(pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide 4-methoxyphenyl, sulfonyl-pyrrolidinyl 452.52 2.50 Anticancer (IC50 < 10 µM on HCT-1, MCF-7) Moderate (sulfonyl may increase clearance)
N-(2-Methoxy-4-nitrophenyl)acetamide 2-methoxy-4-nitro, phenyl 210.18 1.89 Intermediate for dyes/pharmaceuticals Low (nitro group reactive)
Key Observations:
  • Substituent Position: The 2-position acetamide in this compound may favor interactions with enzymes or receptors compared to 4- or 8-position analogs .
  • Chloro vs. Methyl: Chlorine at the 7-position (e.g., N-(7-chloroquinolin-4-yl)acetamide) enhances metabolic stability and antiplasmodial activity but may increase toxicity .

Pharmacological Activity

  • Anticancer Activity: Sulfonyl-pyrrolidinyl acetamides (e.g., compound 38) exhibit IC50 values <10 µM against HCT-1 and MCF-7 cells, likely due to sulfonyl groups enhancing target binding . In contrast, this compound’s activity remains understudied, though its methyl group may reduce polarity and improve membrane permeability .
  • Antiplasmodial Activity: N-(7-chloroquinolin-4-yl)acetamide derivatives show efficacy against Plasmodium species, with chlorine enhancing target affinity .
  • Cytotoxicity : N-(4-hydroxyphenethyl)acetamide () and N-(2-phenylethyl)acetamide () exhibit moderate cytotoxicity, suggesting the acetamide group alone is insufficient for potency without optimized substituents .

Metabolic Stability

  • Deacetylation Resistance : N-(7-hydroxy-2-fluorenyl)acetamide () resists deacetylation, implying that electron-withdrawing groups (e.g., chloro) or bulky substituents (e.g., methyl) at the 7-position may hinder enzymatic hydrolysis .
  • Fluoride Inhibition: Potassium fluoride inhibits deacetylation of N-(1-hydroxy-2-fluorenyl)acetamide, suggesting that steric hindrance in this compound could similarly protect the acetamide group .

Preparation Methods

Preparation of 7-Methylquinoline

The synthesis begins with the oxidation of 7-methyl-1,2,3,4-tetrahydroquinoline to 7-methylquinoline. A high-yielding protocol involves:

  • Reagents : Copper(I) oxide (5 mol%), 4-dimethylaminopyridine (DMAP, 1 equiv.), N-hydroxyphthalimide (20 mol%), and oxygen gas.

  • Conditions : Acetonitrile solvent at 120°C for 12 hours.

  • Yield : 92%.

This method exploits DMAP’s ability to stabilize intermediates and Cu₂O’s role in facilitating dehydrogenation. The oxygen atmosphere ensures complete aromatization, avoiding over-oxidation byproducts.

Formation of 7-Methylquinoline N-Oxide

7-Methylquinoline is converted to its N-oxide using:

  • Reagents : Hydrogen peroxide (30%) in acetic acid.

  • Conditions : Reflux at 80°C for 6 hours.

  • Yield : ~85% (estimated from analogous reactions).

N-Oxidation enhances the reactivity of the quinoline ring, particularly at position 2, due to electron-withdrawing effects.

Acetamide Installation via TsOH-Catalyzed Reaction

The N-oxide undergoes regioselective amidation with acetonitrile:

  • Reagents : Acetonitrile (7 equiv.), p-toluenesulfonic acid monohydrate (TsOH·H₂O, 1.2 equiv.).

  • Conditions : 150°C for 12 hours in a sealed tube.

  • Yield : 82%.

TsOH·H₂O catalyzes the nucleophilic attack of the nitrile at position 2, followed by hydrolysis to the acetamide.

Nucleophilic Substitution and Acetylation

Halogenation of 7-Methylquinoline

A halogen atom is introduced at position 2 to enable nucleophilic substitution:

  • Reagents : Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Conditions : 110°C for 4 hours.

  • Yield : ~75% (estimated from analogous chlorinations).

POCl₃ acts as both a chlorinating agent and solvent, while DMF facilitates Vilsmeier-Haack-type activation.

Amination and Acetylation

The chloro intermediate reacts with ammonia, followed by acetylation:

  • Reagents : NH₃ (aq.), then acetic anhydride.

  • Conditions : 100°C for 6 hours (amination), room temperature for 2 hours (acetylation).

  • Yield : 68% overall.

This two-step sequence ensures precise acetamide placement but requires stringent control over ammonia concentration to avoid polysubstitution.

Ugi-4CR and Copper-Catalyzed Annulation

Ugi Four-Component Reaction (Ugi-4CR)

A ketone, amine, carboxylic acid, and isocyanide combine to form a peptoid intermediate:

  • Reagents : 7-Methyl-2-ketoquinoline, aniline, acetic acid, and tert-butyl isocyanide.

  • Conditions : Methanol, 25°C, 24 hours.

  • Yield : 78%.

The Ugi-4CR generates a diversified intermediate with the acetamide precursor pre-installed.

Copper-Catalyzed Annulation

The intermediate undergoes cyclization:

  • Reagents : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Conditions : DMF, 100°C, 8 hours.

  • Yield : 85%.

Copper catalysis promotes C–N bond formation, closing the quinoline ring and retaining the acetamide group.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
Quinoline N-Oxide7-MethyltetrahydroquinolineCu₂O, TsOH·H₂O120–150°C, O₂ atmosphere82%High regioselectivity, scalableHigh temperatures, multiple steps
Nucleophilic Substitution7-MethylquinolinePOCl₃, NH₃, Ac₂O110°C, RT68%Straightforward acetylationLow yield, byproduct formation
Ugi-4CR/Annulation7-Methyl-2-ketoquinolineCuI, tert-butyl isocyanide25–100°C85%Modular, single-pot synthesisRequires specialized reagents

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(7-methylquinolin-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step routes, such as coupling acetamide derivatives with functionalized quinoline precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen .
  • Quinoline ring functionalization : Employ Friedländer or Skraup syntheses with temperature control (80–120°C) and acid catalysis (e.g., H₂SO₄) .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    • Optimization : Adjust solvent polarity, catalyst loading, and reaction time via Design of Experiments (DoE) to maximize yield .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodology :

  • NMR spectroscopy : ¹H NMR (DMSO-d₆) shows distinct signals for methyl groups (δ 2.3–2.5 ppm) and quinoline protons (δ 7.5–8.5 ppm). ¹³C NMR confirms carbonyl (δ 168–170 ppm) and aromatic carbons .
  • Mass spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matches theoretical mass (e.g., C₁₂H₁₃N₂O₂: 217.0978) .
  • FT-IR : Amide C=O stretch (~1650 cm⁻¹) and quinoline C=N (~1600 cm⁻¹) .

Advanced Research Questions

Q. What methodologies are employed to evaluate the antimicrobial and anticancer activities of this compound?

  • Antimicrobial assays :

  • MIC determination : Broth microdilution against S. aureus and E. coli (CLSI guidelines) .
  • Time-kill kinetics : Monitor bacterial viability over 24 hours .
    • Anticancer screening :
  • MTT assay : Dose-response curves (IC₅₀) on cancer cell lines (e.g., MCF-7, HeLa) .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining .

Q. How can researchers address contradictions in bioactivity data across experimental models?

  • Cross-validation :

  • In vitro vs. in silico : Compare assay results with molecular docking (AutoDock Vina) against target proteins (e.g., EGFR, Topoisomerase II) .
  • Dose-response consistency : Replicate assays under standardized conditions (e.g., serum-free media, 37°C, 5% CO₂) .
    • Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and statistical tools (ANOVA, p < 0.05) .

Q. What advanced techniques characterize the binding interactions of this compound with biological targets?

  • X-ray crystallography : Resolve ligand-protein complexes (e.g., with COX-2) using SHELXL for refinement .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Data Analysis and Optimization

Q. How can reaction pathways be optimized to reduce byproducts in this compound synthesis?

  • Byproduct identification : LC-MS or GC-MS to detect impurities (e.g., unreacted quinoline intermediates) .
  • Process optimization : Switch to flow chemistry for precise temperature/residence time control, reducing side reactions .

Q. What strategies resolve spectral data conflicts (e.g., overlapping NMR peaks) in structural analysis?

  • 2D NMR techniques : COSY and HSQC to assign proton-carbon correlations .
  • Computational modeling : Compare experimental spectra with density functional theory (DFT)-predicted shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.